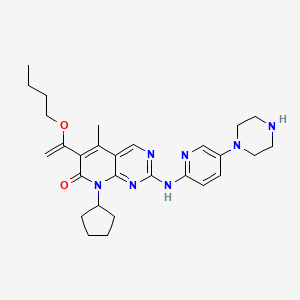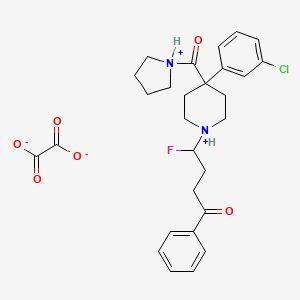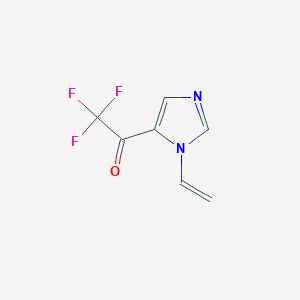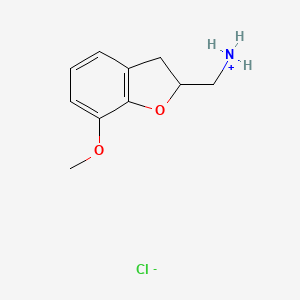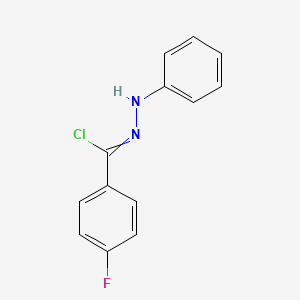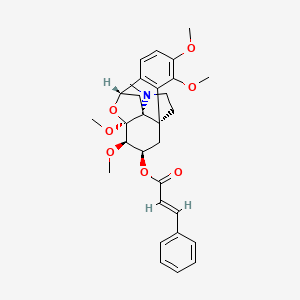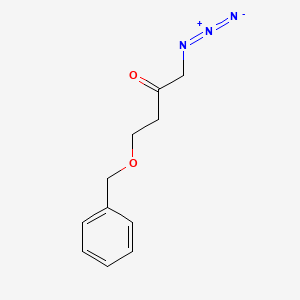
1-Azido-4-(phenylmethoxy)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-(phenylmethoxy)-2-butanone is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a butanone backbone, with a phenylmethoxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-4-(phenylmethoxy)-2-butanone can be synthesized through a multi-step process. One common method involves the conversion of alcohols to azides using reagents such as triphenylphosphine (PPh₃), iodine (I₂), and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions and yields the desired azide product.
Industrial Production Methods: Industrial production of azides often involves the diazotization of aromatic amines followed by azidation. This process can be carried out using cross-linked poly(4-vinylpyridine)-supported nitrite ion and sodium azide in water at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-4-(phenylmethoxy)-2-butanone undergoes various chemical reactions, including:
Reduction: Azides can be reduced to amines using reagents such as tin hydrides.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride or tris(trimethylsilyl)silane can be used for the reduction of azides.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products:
Reduction: The major product is the corresponding amine.
Cycloaddition: The major product is a triazole derivative.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-(phenylmethoxy)-2-butanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives have shown potential as antitumor, antibacterial, and antiviral agents.
Industry: Azides are used in the development of new materials and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Azido-4-(phenylmethoxy)-2-butanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne for the cycloaddition . The resulting triazole rings are stable and can interact with various molecular targets, making them useful in drug development and material science.
Vergleich Mit ähnlichen Verbindungen
- 1-Azido-4-methoxybenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
Comparison: 1-Azido-4-(phenylmethoxy)-2-butanone is unique due to the presence of both an azido group and a phenylmethoxy substituent. This combination imparts distinct reactivity and properties compared to other azides, such as 1-Azido-4-methoxybenzene, which lacks the butanone backbone . The phenylmethoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-azido-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
XUBXFTWNVOIESI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


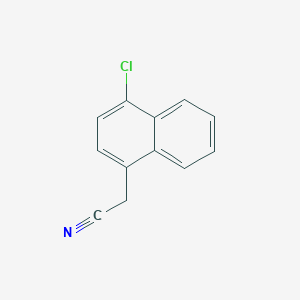
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
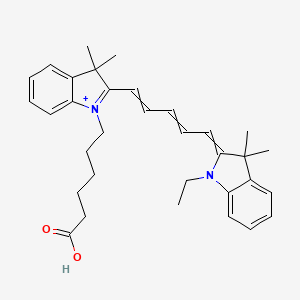
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)




